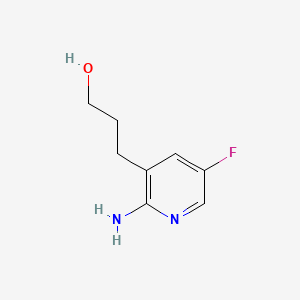

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: is a fluorinated building block used in various chemical syntheses. It has the molecular formula C8H11FN2O and a molecular weight of 170.18 g/mol . This compound is notable for its versatility as a small molecule scaffold in research and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of fluorinating agents and protective groups to ensure the stability of intermediates. The final product is usually purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems, including enzyme interactions and receptor binding .

Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of various chemical products .

Wirkmechanismus

The mechanism of action of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance binding affinity and selectivity towards these targets, leading to desired biological effects . The amino and propanol groups can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

- 3-(2-Aminopyridin-3-yl)propan-1-ol

- 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol

- 3-(3-Phenylisoxazol-5-yl)propan-1-ol

- 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride

- 3-(3-p-Tolylisoxazol-5-yl)propan-1-ol

Uniqueness: 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorination can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable scaffold in drug discovery and other research applications .

Biologische Aktivität

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its interaction with specific molecular targets, pharmacokinetics, and effects on cellular processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes a fluorinated pyridine ring, which is crucial for its biological activity. The presence of the amino group enhances its ability to interact with biological targets.

The compound primarily acts as an inhibitor of certain kinases, which are pivotal in various signaling pathways involved in cell proliferation and survival. For instance, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, which are implicated in cancer progression .

Pharmacokinetics

A pharmacokinetic profile of the compound indicates its absorption and distribution characteristics across various species. The following table summarizes key pharmacokinetic parameters:

| Species | Clearance (Cl) L/h/kg | Bioavailability (F) % | Volume of Distribution (Vd) L/kg | Half-life (t1/2) h |

|---|---|---|---|---|

| Mouse | 1.87 | 54 | 1.08 | 0.55 |

| Rat | 1.54 | 88 | 1.53 | 0.97 |

| Dog | 0.84 | 126 | 0.74 | 0.70 |

| Human | ∼0.88 | ∼70 | ∼0.85 | ∼0.70 |

This data suggests that the compound has favorable pharmacokinetic properties that could support its use in therapeutic contexts .

Cancer Research

In a study focused on colorectal cancer, the compound demonstrated significant efficacy in reducing tumor growth by inhibiting CDK8 activity in vitro and in vivo models . The results indicated a dose-dependent response where higher concentrations led to greater inhibition of cell proliferation.

Diabetes and Insulin Signaling

Another area of investigation has been the compound's role in insulin signaling pathways. It was found to modulate the activity of the insulin receptor (IR), enhancing autophosphorylation and downstream signaling in diabetic models . This suggests potential applications in treating insulin resistance.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

| Compound | CDK Inhibition Activity | IR Modulation Activity |

|---|---|---|

| This compound | High | Moderate |

| GDC-0994 | Very High | Low |

| Other Pyridine Derivatives | Variable | Variable |

This comparison highlights that while this compound shows promising activity against CDKs, it may not be as potent as other derivatives but offers unique benefits in modulating insulin signaling pathways .

Eigenschaften

IUPAC Name |

3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQMOTDBLGEOIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCCO)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678391 |

Source

|

| Record name | 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-36-1 |

Source

|

| Record name | 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.